molecular formula C17H16FN5O3S B2521212 N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223956-93-1

N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2521212
CAS No.: 1223956-93-1
M. Wt: 389.41
InChI Key: XNXSJBHHVHGPEQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholine ring and an acetamide side chain substituted with a 2-fluorophenyl group. This structure combines multiple pharmacophores:

  • Thiazolo[4,5-d]pyrimidine: A bicyclic system known for its role in kinase inhibition and antimicrobial activity .
  • Morpholine: Enhances solubility and bioavailability via its polar oxygen atom, a common strategy in drug design .
  • 2-Fluorophenyl acetamide: The fluorine atom modulates electronic properties and metabolic stability, while the acetamide linker provides conformational flexibility for target binding .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXSJBHHVHGPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Replacing the thiazolo core with triazolo (as in ) introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • The 2-fluorophenyl group in the target compound may improve metabolic stability compared to the chlorophenyl analogue in , as fluorine is less prone to forming reactive metabolites.
  • Morpholine substitution enhances water solubility relative to benzyl or coumarin derivatives .

Morpholine-Containing Analogues

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Morpholin-4-yl-ethoxy, trifluoromethyl Kinase inhibition (patent example)
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Methylsulfonyl, isopropylphenyl acetamide Synthetic intermediate with conformational rigidity

Key Observations :

  • The morpholin-4-yl-ethoxy group in extends the molecule’s reach in binding pockets, whereas the target compound’s direct morpholine attachment may favor compact binding.

Acetamide-Linked Analogues

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone Methyl, aryl-substituted acetamide Alkylation strategies for antimicrobial agents
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide Triazolo[1,5-a]pyrimidine Difluorophenyl, sulfonamide Herbicide (flumetsulam)

Key Observations :

  • The target compound’s thiazolo[4,5-d]pyrimidine core may offer greater steric bulk than pyrimidinone or triazolo[1,5-a]pyrimidine systems, influencing target selectivity .
  • Sulfonamide-linked compounds (e.g., ) prioritize hydrogen-bonding interactions, whereas the acetamide linker in the target compound balances flexibility and hydrophobicity.

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